Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate
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Overview
Description
Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate is an organic compound with a complex structure that includes phenyl, butoxyphenyl, sulfanyl, nitrobenzene, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate typically involves multiple steps, including nucleophilic aromatic substitution and sulfonation reactions. The starting materials often include phenyl derivatives and butoxyphenyl compounds, which undergo a series of reactions to introduce the sulfanyl and nitro groups. The reaction conditions may involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and consistent synthesis. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl and butoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or hydrogen gas, and nucleophiles like halides or amines. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate include other phenyl derivatives with sulfanyl, nitro, and sulfonate groups. Examples include:
- Phenyl 2-[(4-methoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate
- Phenyl 2-[(4-ethoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate
Uniqueness
The butoxy group, in particular, may influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
832726-70-2 |
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Molecular Formula |
C22H21NO6S2 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
phenyl 2-(4-butoxyphenyl)sulfanyl-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C22H21NO6S2/c1-2-3-15-28-18-10-12-20(13-11-18)30-21-14-9-17(23(24)25)16-22(21)31(26,27)29-19-7-5-4-6-8-19/h4-14,16H,2-3,15H2,1H3 |
InChI Key |
JCYUPIZELSJZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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